1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Description
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a piperazine-based compound featuring a benzodioxolylmethyl group at the piperazine nitrogen and a 3-methylphenoxy ethanone moiety. This structure combines aromatic, heterocyclic, and ether functionalities, which are common in bioactive molecules targeting neurological and proliferative disorders.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O4/c1-16-3-2-4-18(11-16)25-14-21(24)23-9-7-22(8-10-23)13-17-5-6-19-20(12-17)27-15-26-19/h2-6,11-12H,7-10,13-15H2,1H3 |
InChI Key |
SQNRMYDRQBWPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(3-methylphenoxy)-1-ethanone typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine to form the piperazine-benzodioxole intermediate.
Attachment of the Phenoxy Group: The final step involves the reaction of the piperazine-benzodioxole intermediate with 3-methylphenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(3-methylphenoxy)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary, but common reagents include halides and bases for nucleophilic substitution, and acids or electrophiles for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(3-methylphenoxy)-1-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Aryl Piperazine Derivatives with Antipsychotic Activity
Compounds bearing aryl piperazine and ethanone groups, such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone, demonstrate potent anti-dopaminergic and anti-serotonergic activities. Key findings include:
- Lower Catalepsy Induction : The 2-methoxy and 2,3-dichloro substituents on the phenylpiperazine moiety reduce extrapyramidal side effects compared to typical antipsychotics .
- QSAR Insights : Electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with antidopaminergic activity, suggesting that electron-withdrawing groups enhance receptor binding .
Comparison Table 1: Antipsychotic Piperazine Derivatives
Sulfonylpiperazinyl Ethanones with Antiproliferative Activity
Ethanones with sulfonylpiperazine and tetrazole thioether linkages (e.g., 7n–7r in –5) exhibit antiproliferative properties. Substituents on the sulfonyl group significantly influence activity:
- Electron-Deficient Groups : Compounds with trifluoromethyl (e.g., 7o , 7r ) show enhanced potency due to increased lipophilicity and metabolic stability .
- Tetrazole Thioether Linkage : This moiety improves binding to cellular targets, as seen in 7n (IC₅₀ = 1.2 µM against HeLa cells) .
Comparison Table 2: Antiproliferative Sulfonylpiperazinyl Ethanones
Pyridine-Based CYP51 Inhibitors
Pyridine derivatives like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit the CYP51 enzyme in Trypanosoma cruzi, showing efficacy comparable to posaconazole. The trifluoromethyl group enhances target affinity and pharmacokinetics .
Antifungal Metal Complexes
The ligand APEHQ (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone) and its metal complexes exhibit antifungal activity. Copper and zinc complexes show 3–5-fold higher potency than the parent ligand, attributed to improved membrane penetration and redox activity .
Structural Analogs with Benzodioxol Groups
- Crystallographic Data : The compound (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one () adopts a triclinic crystal system (space group P1), with a bulky bis(4-methoxyphenyl)methyl group influencing conformational rigidity. Such structural features may enhance receptor selectivity .
- Thiazolyl Sulfanyl Derivatives: 1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone () includes a nitro group for electron-deficient interactions, though its biological profile remains uncharacterized .
Biological Activity
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzodioxole moiety linked to a piperazine ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 360.42 g/mol.
Pharmacological Properties
- Dopamine Agonism : The compound exhibits properties similar to dopamine agonists, making it a candidate for treating neurological disorders such as Parkinson's disease. It has been shown to enhance dopaminergic signaling, which is crucial for motor control and cognitive functions .
- Antioxidant Activity : In vitro studies indicate that this compound possesses antioxidant properties, potentially protecting neuronal cells from oxidative stress, which is a significant contributor to neurodegenerative diseases .
- Enzyme Inhibition : Research has demonstrated that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing neurotransmitter levels and activity in the brain .
The biological effects of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone are primarily mediated through:
- Receptor Interaction : The compound interacts with dopamine receptors (D2 and D3 subtypes), modulating their activity and affecting downstream signaling pathways.
- Neuroprotective Effects : By reducing oxidative stress and inflammation, it may provide neuroprotection in models of neurodegeneration .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : In a controlled experiment involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. This suggests its potential as a neuroprotective agent .
- Behavioral Studies : Animal models treated with the compound demonstrated improved motor function and cognitive performance in tasks designed to assess dopaminergic activity, supporting its role as a dopamine agonist .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4 |
| Molecular Weight | 360.42 g/mol |
| Solubility | Soluble in DMSO |
| Pharmacological Class | Dopamine Agonist |
| Potential Applications | Neurological Disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
